N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is part of a class of compounds that have been studied for their unique chemical reactions and synthesis pathways. Research has explored the synthesis of related tetrahydroquinolines and their reactions with various compounds to produce new chemical entities. These studies contribute to the broader understanding of chemical properties and potential applications of these compounds in different fields, including materials science and pharmaceuticals (Al-Taifi et al., 2016).
Pharmacological Applications
- Compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been explored for their potential pharmacological applications. For instance, some tetrahydroisoquinolines have been studied in relation to their action on blood pressure, respiration, and smooth muscle. These findings are significant for understanding the physiological effects of such compounds and their potential therapeutic applications (Fassett & Hjort, 1938).
Biological Activity and Drug Discovery
- The broader family of compounds that N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide belongs to, including various tetrahydroisoquinolines, has been investigated for their biological activity. This includes studies on their interactions with biological systems, such as inhibiting or stimulating certain physiological processes. Such research is foundational in drug discovery, especially in identifying new compounds with therapeutic potential (Voronin et al., 1969).
Molecular Characterization and Analysis
- Molecular characterization and analysis of compounds structurally related to N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide are crucial in understanding their properties. Research in this area includes the use of techniques like NMR, IR spectroscopy, and X-ray diffraction to elucidate the structural and chemical properties of these compounds. This type of analysis is essential in the field of chemistry and pharmaceuticals for the development of new materials and drugs (Pinilla et al., 2012).
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-25-11-3-4-15-12-14(5-7-18(15)25)9-10-23-20(26)21(27)24-17-13-16(22)6-8-19(17)28-2/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNOXAWXNPUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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